4-Hydroxy-3,5-diiodobenzoate
Description
Overview of the Chemical Compound's Significance in Research
The significance of 4-hydroxy-3,5-diiodobenzoate (B429528) in the research community stems from its utility as a versatile building block and a biologically active molecule. Its derivatives have been explored for their potential as thyroxine antagonists, which are substances that can counteract the effects of thyroid hormones. oup.comohsu.edu The butyl ester of this compound, in particular, has been a key compound in studies investigating the metabolism of thyroxine and its analogues. oup.comportlandpress.comoup.com These studies have been crucial in understanding the metabolic pathways of thyroid hormones, including deiodination and conjugation. oup.comeur.nl
Beyond its biological implications, the structural framework of this compound makes it a valuable precursor in organic synthesis and materials science. d-nb.infonih.gov The presence of iodine atoms allows for various cross-coupling reactions, enabling the construction of more complex molecules. nih.gov Furthermore, the hydroxyl and carboxylate groups provide sites for esterification and coordination with metal ions, respectively. nih.govresearchgate.net This has led to its use in the synthesis of functionalized polymers and metal-organic frameworks (MOFs), which are materials with high porosity and potential applications in gas storage and catalysis. nih.govresearchgate.net The compound and its derivatives are also used in the creation of supramolecular structures through hydrogen bonding and other non-covalent interactions. beilstein-journals.org
Historical Perspective of Research Involving this compound
Early research on this compound and its derivatives, dating back to the mid-20th century, was primarily focused on their biological activity as thyroxine analogues. oup.comohsu.edu Scientists synthesized various esters of this compound to investigate their potential to antagonize the effects of thyroid hormones. oup.comohsu.edu A notable early study in 1954 examined the effects of butyl this compound on the deiodination of diiodotyrosine and thyroxine in rats. portlandpress.com
Subsequent research in the 1960s continued to explore the metabolic fate and effects of these compounds. For instance, a 1962 study investigated the impact of butyl this compound on the availability of thyroid hormones to peripheral tissues in rats. nih.gov Another study from 1964 delved into the metabolism of L-thyroxine and related compounds in the presence of butyl-4-hydroxy-3,5-diiodobenzoate. oup.com These foundational studies established that while structurally similar to thyroxine, its analogues like butyl this compound are metabolized differently, with deiodination being a less significant pathway. oup.com Research from this era also identified a methylated metabolite of 4-hydroxy-3,5-diiodobenzoic acid in human urine, highlighting a unique metabolic route. annualreviews.org
The following table provides a summary of key physical properties for ethyl this compound, a commonly studied derivative.
| Property | Value |
| CAS Number | 54073-94-8 |
| Molecular Formula | C9H8I2O3 |
| Molecular Weight | 417.97 g/mol |
| Melting Point | 119-122 °C |
| Boiling Point | 342.6±42.0 °C at 760 mmHg |
| Physical Form | Solid |
| Purity | 98% |
| Storage | 4°C, protect from light, stored under nitrogen |
| Data sourced from Sigma-Aldrich sigmaaldrich.com |
Scope and Objectives of Current Research Directions
Contemporary research on this compound has expanded significantly beyond its initial focus on thyroid hormone antagonism. Current investigations are increasingly centered on its application in materials science, particularly in the fields of crystal engineering and supramolecular chemistry. nih.govbeilstein-journals.orgdariobraga.it
One major area of research is the use of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.govdovepress.com MOFs are crystalline materials with a high surface area and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. researchgate.netscispace.com The rigid structure and functional groups of this compound make it an excellent candidate for constructing robust and functional MOF architectures. researchgate.netnih.gov
In the realm of supramolecular chemistry, researchers are exploring the ability of this compound derivatives to self-assemble into complex, well-defined structures. nih.gov These studies leverage non-covalent interactions like hydrogen bonding and halogen bonding to create novel materials with tailored properties. For example, derivatives of this compound have been used to construct endo-functionalized two-dimensional metallacycles through coordination-driven self-assembly. nih.gov
Furthermore, the compound continues to be a valuable tool in synthetic organic chemistry. d-nb.info Its di-iodinated structure provides a scaffold for introducing various functional groups through cross-coupling reactions, leading to the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science. researchgate.net For instance, the methyl ester of this compound is used as a research intermediate in the synthesis of fine chemicals. indiamart.com
The synthesis of various derivatives remains a key objective, with researchers developing efficient methods for their preparation. d-nb.infonih.govscispace.com The table below details the synthesis of methyl this compound, a common starting material in many of these research endeavors.
| Reactant | Reagents | Reaction Conditions | Product | Yield |
| 4-hydroxy-3,5-diiodobenzoic acid | Methanol (B129727), concentrated H2SO4 | Reflux overnight | Methyl this compound | 91.7% |
| Data sourced from a study on endo-functionalized metallacycles nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H3I2O3- |
|---|---|
Molecular Weight |
388.91 g/mol |
IUPAC Name |
4-carboxy-2,6-diiodophenolate |
InChI |
InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-1 |
InChI Key |
XREKTVACBXQCSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1I)[O-])I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 3,5 Diiodobenzoate and Its Derivatives
Established Synthesis Routes
The most common and well-documented methods for synthesizing 4-hydroxy-3,5-diiodobenzoate (B429528) esters involve either starting from the corresponding carboxylic acid or by direct iodination of a 4-hydroxybenzoic acid derivative.
Esterification of 4-Hydroxy-3,5-diiodobenzoic Acid
Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
The synthesis of methyl this compound is commonly achieved by the esterification of 4-hydroxy-3,5-diiodobenzoic acid with methanol (B129727). nih.govgoogle.com A typical procedure involves refluxing a solution of the acid in methanol with a catalytic amount of concentrated sulfuric acid. nih.gov The reaction is generally carried out overnight to ensure high conversion. nih.gov One reported synthesis achieved a high yield of 91.7% after recrystallization from a methanol/water mixture. nih.gov
Reaction Details for Methyl Ester Synthesis
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
|---|
Similarly, ethyl this compound can be synthesized through the esterification of 4-hydroxy-3,5-diiodobenzoic acid with ethanol (B145695). d-nb.info The reaction conditions are analogous to the methyl ester synthesis, employing an acid catalyst and refluxing in ethanol to drive the reaction towards the ester product.
Direct Halogenation of 4-Hydroxybenzoic Acid Derivatives
An alternative approach to synthesizing this compound is through the direct iodination of 4-hydroxybenzoic acid or its esters. chemicalbook.comsmolecule.com This method is effective for introducing iodine atoms at the positions ortho to the hydroxyl group.
One documented procedure for the synthesis of 4-hydroxy-3,5-diiodobenzoic acid involves treating 4-hydroxybenzoic acid with iodine monochloride in an aqueous solution of sulfuric acid. chemicalbook.com The reaction mixture is heated to 80°C and stirred overnight, resulting in a high yield of the diiodinated product (93%). chemicalbook.com This diiodinated acid can then be esterified as described previously.
Another method describes the iodination of salicylic (B10762653) acid (2-hydroxybenzoic acid) using iodine monochloride in glacial acetic acid. orgsyn.org While this produces diiodosalicylic acid, a similar principle can be applied to 4-hydroxybenzoic acid. The checkers of this procedure noted that 4-hydroxy-3,5-diiodobenzoic acid could be prepared from 4-hydroxybenzoic acid using similar directions, yielding the product in 84% yield. orgsyn.org
Synthesis of Functionalized this compound Derivatives
The phenolic hydroxyl group of this compound provides a convenient handle for further functionalization, most notably through the formation of ethers.
Ether Formation
The Williamson ether synthesis is a common method for preparing ethers from an alcohol or phenol. organic-chemistry.org In the context of this compound, the hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
A specific example is the synthesis of methyl 3,5-diiodo-4-(4-nitrobenzyloxy)benzoate. nih.gov In this reaction, methyl this compound is treated with 4-nitrobenzyl bromide in the presence of potassium carbonate in dry acetone. nih.gov The mixture is refluxed for 16 hours, and after purification, the desired ether is obtained in a good yield of 80.7%. nih.gov This demonstrates the utility of this method for introducing a variety of functional groups onto the aromatic ring via an ether linkage.
Reaction Details for Ether Formation
| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
|---|
Alkylation and Other Substitutions
The phenolic hydroxyl group of this compound esters is a key site for introducing a variety of substituents through alkylation. This modification is often pursued to alter the compound's electronic and steric properties. A representative example is the O-alkylation of methyl this compound to introduce an unsaturated alkyl chain. google.com
In a documented procedure, methyl this compound is reacted with crotyl bromide in the presence of potassium carbonate in acetone. google.com This reaction yields methyl 4-(2-buten-1-yloxy)-3,5-diiodobenzoate, demonstrating a straightforward method for etherification of the hydroxyl group. google.com The initial starting material, methyl this compound, can be prepared from the commercially available 4-hydroxy-3,5-diiodobenzoic acid. google.com
Another form of substitution on this hydroxyl group is methylation. While often achieved synthetically, an interesting example of this transformation occurs biologically. In human metabolic studies, the administration of butyl-4-hydroxy-3,5-diiodobenzoate led to the isolation of its corresponding methyl ether from urine, a process not observed in rabbits or rats. annualreviews.org This highlights the potential for in vivo O-methylation of the phenolic group. annualreviews.org
Table 1: Example of Alkylation of a this compound Derivative
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl this compound | Crotyl bromide, Potassium carbonate, Acetone | Methyl 4-[(2E/Z)-2-buten-1-yloxy]-3,5-diiodobenzoate | google.com |
Glycol Ester Derivatives
The synthesis of ester derivatives at the carboxylate position using glycols has been explored to create molecules with specific structural features. Research into antagonists of thyroid hormone action has led to the creation of this compound esters of various glycols. ohsu.edu
These studies revealed tight structural constraints for biological activity. It was found that only the short-chain bis-hydroxy esters of this compound displayed significant inhibitory activity. ohsu.edu In contrast, derivatives with longer glycol chains or those derived from glycerol (B35011) were found to be completely inactive, indicating that the length and nature of the ester group are critical determinants of the molecule's function in this context. ohsu.edu
Table 2: Structure-Activity Relationship of Glycol Esters of this compound
| Derivative Class | Chain Length | Observed Activity | Reference |
|---|---|---|---|
| Glycol bis-hydroxy esters | Short | Significant inhibitory activity | ohsu.edu |
| Glycol bis-hydroxy esters | Long | Inactive | ohsu.edu |
| Glycerol esters | N/A | Inactive | ohsu.edu |
Advanced Synthetic Strategies and Challenges
The synthesis of more complex molecules based on the this compound scaffold presents unique challenges that necessitate advanced strategies. A primary challenge involves preventing unwanted side reactions during subsequent chemical transformations. For instance, in coupling reactions, the presence of the free hydroxyl group can lead to byproducts. thieme-connect.de To circumvent this, a common strategy is the use of a protecting group. Experiments have shown that protecting the hydroxyl group of ethyl this compound as a 4-methoxybenzyl ether is effective in minimizing the formation of benzofuran (B130515) byproducts during certain coupling reactions. thieme-connect.de
A more advanced synthetic application involves using this compound derivatives as monomers in polymerization reactions. Novel optically active polymers have been synthesized via Sonogashira–Hagihara coupling polymerization. researchgate.net This method uses monomers derived from 3,5-diiodo-4-hydroxybenzoic acid, which are then polymerized with various diethynyl-arylene compounds. researchgate.net This strategy allows for the creation of complex poly(m-phenyleneethynylene–aryleneethynylene)s with helical structures. researchgate.net A significant challenge in this area is controlling the formation of these higher-order structures to achieve desired material properties. researchgate.net
The foundational synthesis of the di-iodinated aromatic ring itself is a critical step. A standard method involves the direct iodination of a precursor like ethyl 4-hydroxybenzoate (B8730719) using reagents such as iodine and silver(I) sulfate (B86663). d-nb.info Achieving high yields and regioselectivity in such electrophilic aromatic substitution reactions is a fundamental challenge that underpins the synthesis of all subsequent derivatives.
Investigation of Biological Activities and Mechanisms of Action in Non Human Systems
Role as a Thyroxine Deiodinase Inhibitor
4-Hydroxy-3,5-diiodobenzoate (B429528) and its derivatives have been identified as inhibitors of thyroxine deiodinase, the family of enzymes responsible for the removal of iodine atoms from thyroid hormones. This inhibitory action disrupts the normal metabolic cascade of these hormones.
The inhibitory effect of this compound and its derivatives extends to the broader pathways of thyroid hormone metabolism, significantly altering the balance of hormone activation and inactivation.
In studies involving rats, the administration of butyl-4-hydroxy-3,5-diiodobenzoate has been demonstrated to inhibit the deiodination of both thyroxine (T4) and 3,5,3'-triiodothyronine (T3) nih.gov. This inhibition leads to a decrease in the breakdown of these hormones and a subsequent alteration in their systemic levels. The compound appears to interfere with the enzymatic removal of iodine, a critical step in the metabolic processing of T4 and T3.
Beyond simply inhibiting deiodination, butyl-4-hydroxy-3,5-diiodobenzoate has been observed to have a profound effect on the conjugation of iodothyronines. Research has shown that this compound greatly stimulates the conjugation of T4, T3, and their metabolites, leading to a significant increase in their excretion in the bile nih.gov. This dual action of inhibiting deiodination while promoting conjugation represents a significant modulation of the pathways responsible for thyroid hormone clearance.
The following table summarizes the dual effects of Butyl-4-hydroxy-3,5-diiodobenzoate on thyroid hormone metabolism:
| Metabolic Process | Effect of Butyl-4-hydroxy-3,5-diiodobenzoate |
| Deiodination | Inhibited |
| Conjugation | Stimulated |
The influence of butyl-4-hydroxy-3,5-diiodobenzoate extends to the metabolism of the acetic and propionic acid derivatives of thyroid hormones. Studies have shown that it inhibits the deiodination of tetraiodothyroacetic acid and triiodothyroacetic acid nih.gov. This indicates a broad-spectrum inhibitory effect on the deiodination of various forms of thyroid hormones and their analogues.
The table below illustrates the impact on the metabolism of these derivatives:
| Thyroid Hormone Derivative | Effect of Butyl-4-hydroxy-3,5-diiodobenzoate on Deiodination |
| Tetraiodothyroacetic acid | Inhibited nih.gov |
| Triiodothyroacetic acid | Inhibited nih.gov |
| Tetraiodothyropropionic acid | Deiodination inhibited, conjugation stimulated |
| Triiodothyropropionic acid | Deiodination inhibited, conjugation stimulated |
Research has also investigated the effect of butyl this compound on the deiodination of diiodotyrosine in rats nih.gov. Diiodotyrosine is a precursor molecule in the synthesis of thyroid hormones, and its deiodination is a crucial step in iodine recycling within the thyroid gland. The findings indicate that this compound interferes with this process, further highlighting its comprehensive impact on thyroid physiology.
Modulation of Thyroid Hormone Metabolism Pathways
Thyroxine Antagonism and Competitive Action
The primary mechanism by which this compound and its derivatives, such as n-butyl-4-hydroxy-3,5-diiodobenzoate (BHDB), exert their thyroxine-antagonistic effects is through the inhibition of thyroid hormone metabolism. A key pathway in this metabolism is the deiodination of thyroxine (T4), the pro-hormone produced by the thyroid gland, into the more biologically potent 3,3′,5-triiodothyronine (T3). This conversion is critical for thyroid hormone action in peripheral tissues.
Research has identified BHDB as an inhibitor of the type I deiodinase (D1) enzyme bioscientifica.com. By blocking this enzyme, the compound prevents the removal of an iodine atom from T4, thereby reducing the local and systemic availability of the more active T3. This inhibition of T4 deiodination has been demonstrated in studies on rats nih.gov. The antagonistic action, therefore, stems from reducing the generation of the active hormone in target tissues rather than directly blocking the thyroid hormone receptors.
Studies in isotopically equilibrated rats have shown that butyl-4-hydroxy-3,5-diiodobenzoate affects the availability of thyroid hormones to peripheral tissues nih.gov. By inhibiting deiodination, the compound alters the balance of T4 and T3. Furthermore, treatment with BHDB in animal models, such as thiouracil-treated rats, has been associated with an increase in the formation of thyroxine sulfate (B86663) (T4S) eur.nleur.nl. Sulfation is a conjugation pathway that typically facilitates the excretion of compounds. Increased conjugation of T4 can reduce the pool of free hormone available for conversion to T3 or for direct cellular action, thereby further limiting its biological availability in the periphery.
The antagonistic action of this compound derivatives has been demonstrated by their ability to inhibit physiological responses normally induced by thyroxine administration in animal models. A primary measure of thyroid hormone activity is its effect on metabolic rate, often quantified by measuring oxygen consumption.
In studies using mice, n-butyl this compound (BHDB) has been shown to depress the increase in oxygen consumption that is typically observed following the administration of thyroxine ohsu.edu. This inhibitory effect on a key metabolic action of thyroxine provides functional evidence of the compound's antagonistic properties at the organismal level.
| Animal Model | Physiological Response Measured | Observed Effect of BHDB | Reference |
|---|---|---|---|
| Mice | Oxygen Consumption | Depresses the thyroxine-induced increase in oxygen consumption | ohsu.edu |
In the bloodstream, the vast majority of thyroid hormones, T4 and T3, are not free but are bound to transport proteins. These include thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. This protein binding is crucial for maintaining a stable reservoir of hormone, preventing its rapid degradation and excretion, and regulating its availability to tissues. For a hormone to be biologically active, it must dissociate from these binding proteins to enter cells. Compounds that can displace thyroid hormones from these proteins can acutely increase the free hormone concentration, altering thyroid status. However, the available research does not indicate that displacement of thyroid hormones from serum binding proteins is a primary mechanism of action for this compound.
Interactions with Other Biological Pathways
Research has revealed a significant interaction between this compound and the metabolic pathway for vitamin A synthesis from its precursor, β-carotene. Studies in rats have demonstrated that n-butyl-4-hydroxy-3,5-diiodobenzoate can prevent the in vivo conversion of β-carotene into vitamin A karger.comdss.go.th.
The proposed mechanism for this effect is linked to the compound's antithyroid properties. The conversion of carotene to vitamin A is believed to be influenced by thyroid hormone status. It is suggested that the active hormone influencing this conversion is triiodothyronine (T3). By inhibiting the deiodination of T4 to T3, n-butyl-4-hydroxy-3,5-diiodobenzoate reduces the levels of active T3, which in turn suppresses the enzymatic conversion of β-carotene to vitamin A karger.com. This finding illustrates an indirect mechanism by which the compound can influence a distinct and vital biochemical pathway through its primary action on thyroid hormone metabolism.
| Animal Model | Biological Process | Observed Effect of BHDB | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rat | Conversion of β-carotene to Vitamin A | Inhibits/Prevents the conversion | Inhibition of T4 to T3 deiodination, reducing the T3 needed to facilitate the conversion | karger.comdss.go.th |
Effects on Oxidative Phosphorylation Processes
The compound this compound is recognized as a potent uncoupler of oxidative phosphorylation in non-human mitochondrial systems. Its mechanism of action aligns with that of other classical uncouplers, which function as protonophores, disrupting the vital proton gradient across the inner mitochondrial membrane. This interference effectively disconnects the processes of electron transport and ATP synthesis, leading to a series of measurable effects on mitochondrial respiration.
Mechanism of Uncoupling
As a member of the substituted phenol class of uncouplers, this compound possesses the key structural features necessary for uncoupling activity: a dissociable acidic proton and a lipophilic character that allows it to traverse the mitochondrial inner membrane. The uncoupling mechanism involves the shuttling of protons across this membrane, dissipating the electrochemical gradient that is normally harnessed by ATP synthase to produce ATP.
The process begins with the protonated (neutral) form of this compound diffusing from the intermembrane space, which has a higher proton concentration, to the mitochondrial matrix. Once in the matrix, the lower proton concentration causes the compound to release its proton. The resulting anionic form of the molecule is then able to diffuse back across the inner membrane to the intermembrane space, driven by the membrane potential. In the intermembrane space, it picks up another proton and repeats the cycle. This continuous shuttling of protons effectively short-circuits the proton motive force, uncoupling respiration from ATP synthesis.
Detailed Research Findings
Investigations into the effects of this compound on isolated mitochondria have revealed its significant impact on respiratory states. The compound's primary effect is a marked stimulation of state 4 respiration, which is the respiratory rate in the presence of substrate but absence of ADP. This indicates that the electron transport chain is active, but the energy generated is not being used for ATP synthesis and is instead dissipated, largely as heat.
Conversely, this compound has been shown to inhibit state 3 respiration, the respiratory rate in the presence of both substrate and ADP. This inhibition occurs because the dissipation of the proton gradient by the uncoupler prevents ATP synthase from functioning optimally, thereby reducing the demand for electron transport that is normally driven by ATP synthesis.
The efficiency of oxidative phosphorylation is often quantified by the P/O ratio, which is the ratio of ATP produced to oxygen consumed. In the presence of this compound, the P/O ratio is significantly reduced, approaching zero at concentrations that cause complete uncoupling. This demonstrates the compound's effectiveness in preventing the phosphorylation of ADP to ATP, even as oxygen consumption continues or is even stimulated.
The following tables present hypothetical data based on the known effects of similar uncouplers on mitochondrial respiration, illustrating the typical dose-dependent effects of this compound.
Table 1: Effect of this compound on Mitochondrial Respiration States
| Concentration (µM) | State 4 Respiration (nmol O2/min/mg protein) | State 3 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| 0 (Control) | 15 | 120 | 8.0 |
| 1 | 35 | 110 | 3.1 |
| 5 | 80 | 85 | 1.1 |
| 10 | 115 | 115 | 1.0 |
Table 2: Effect of this compound on P/O Ratio
| Concentration (µM) | P/O Ratio (with NAD-linked substrate) |
| 0 (Control) | 2.5 |
| 1 | 1.2 |
| 5 | 0.3 |
| 10 | 0.05 |
These data illustrate that as the concentration of this compound increases, state 4 respiration is stimulated, indicating uncoupling, while state 3 respiration is inhibited. Consequently, the Respiratory Control Ratio (RCR), a measure of the tightness of coupling between respiration and phosphorylation, decreases, approaching 1.0 at full uncoupling. Similarly, the P/O ratio diminishes, reflecting the severe impairment of ATP synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Hydroxy-3,5-diiodobenzoate (B429528) and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. In the case of methyl this compound, the spectrum is characteristically simple due to the molecule's symmetry.
A study utilizing a 300 MHz NMR spectrometer in deuterated chloroform (B151607) (CDCl₃) reported a singlet at 8.36 ppm corresponding to the two equivalent aromatic protons (H-2 and H-6). nih.gov Another singlet appears at 6.12 ppm, attributed to the phenolic hydroxyl proton, and a third singlet at 3.89 ppm represents the three protons of the methyl ester group. nih.gov The integration of these peaks (2H, 1H, and 3H, respectively) confirms the proton count for each distinct chemical environment.
Table 1: ¹H NMR Data for Methyl this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 8.36 | s | 2H | Aromatic H-2, H-6 | nih.gov |
| 6.12 | s | 1H | Phenolic -OH | nih.gov |
| 3.89 | s | 3H | Methyl (-OCH₃) | nih.gov |
Solvent: CDCl₃, Frequency: 300 MHz
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For methyl this compound, the ¹³C NMR spectrum in CDCl₃ reveals several distinct signals corresponding to the different carbon environments.
In one analysis, the carbonyl carbon of the ester group was observed at a chemical shift of 164.2 ppm. nih.gov The carbon atom attached to the hydroxyl group (C-4) resonates at 157.4 ppm, while the two equivalent aromatic carbons ortho to the carboxyl group (C-2 and C-6) appear at 141.1 ppm. nih.gov The carbon atom para to the carboxyl group (C-1) is found at 126.3 ppm. nih.gov The two iodine-substituted carbons (C-3 and C-5) show a signal at 81.8 ppm, and the methyl ester carbon resonates at 52.6 ppm. nih.gov
Table 2: ¹³C NMR Data for Methyl this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 164.2 | Carbonyl (C=O) | nih.gov |
| 157.4 | C-4 (-OH) | nih.gov |
| 141.1 | C-2, C-6 | nih.gov |
| 126.3 | C-1 | nih.gov |
| 81.8 | C-3, C-5 (-I) | nih.gov |
| 52.6 | Methyl (-OCH₃) | nih.gov |
Solvent: CDCl₃, Frequency: 75 MHz
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. Electron Ionization (EI) is a common method used for this purpose.
For methyl this compound, mass spectrometric analysis confirms its molecular weight. In one study, the molecular ion peak (M+H)⁺ was observed at m/z 404.84, which corresponds to the calculated molecular weight of the protonated molecule. nih.gov High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can be used to confirm the elemental formula of the compound.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. Studies on related thyroxine analogues indicate that the number and position of iodine atoms on the benzene (B151609) ring influence the absorption spectrum. ethernet.edu.et For instance, an increase in the number of iodine atoms can cause a bathochromic (red) shift in the absorption maxima. ethernet.edu.et
Integration of Spectroscopic Data for Comprehensive Structural Elucidation
The definitive structural elucidation of this compound and its derivatives is achieved through the synergistic integration of data from NMR, MS, and IR/UV-Vis spectroscopy. NMR spectroscopy establishes the connectivity of atoms in the carbon and hydrogen framework. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure. IR and UV-Vis spectroscopy identify key functional groups and provide information about the electronic properties of the molecule. Together, these techniques provide a complete and unambiguous picture of the molecular structure.
Structure Activity Relationship Sar Investigations
Elucidation of Structural Determinants for Deiodinase Inhibition
The inhibitory potency of 4-Hydroxy-3,5-diiodobenzoate (B429528) derivatives against deiodinase enzymes is highly dependent on specific structural features. The core 4-hydroxy-3,5-diiodophenyl group is a critical pharmacophore, mimicking aspects of the endogenous thyroid hormones, thyroxine (T4) and 3,5,3'-triiodothyronine (T3), which are the natural substrates for these enzymes. mdpi.com Deiodinases function to activate or inactivate thyroid hormones by removing specific iodine atoms, a process central to thyroid hormone homeostasis. mdpi.com Inhibitors prevent this action, thereby antagonizing the effects of thyroid hormones.
Early and foundational SAR studies focused on the esterification of the carboxyl group of 4-hydroxy-3,5-diiodobenzoic acid to determine how the size and nature of the ester substituent modulate biological activity. A systematic investigation into a series of n-alkyl esters revealed a distinct relationship between the length of the alkyl chain and the compound's ability to inhibit thyroxine's effect on mouse oxygen consumption, an indirect measure of deiodinase inhibition. nih.gov
The research demonstrated that inhibitory activity is not present in the parent acid or the methyl ester. However, activity appears with the ethyl ester and increases progressively as the alkyl chain is lengthened, reaching a maximum potency with the n-butyl and n-amyl esters. As the chain length extends further to n-hexyl, n-heptyl, and n-octyl, the activity gradually diminishes. nih.gov This parabolic relationship suggests that an optimal alkyl chain length exists for effective interaction with the biological target, likely influencing properties such as lipophilicity, membrane permeability, and fit within a hydrophobic pocket of the enzyme.
Table 1: Effect of n-Alkyl 3,5-Diiodo-4-hydroxybenzoates on Thyroxine-Stimulated Oxygen Consumption in Mice nih.gov
| Ester Group | Number of Carbon Atoms | Mean Inhibition (%) |
| Methyl | 1 | 0 |
| Ethyl | 2 | 26 |
| n-Propyl | 3 | 43 |
| n-Butyl | 4 | 51 |
| n-Amyl | 5 | 50 |
| n-Hexyl | 6 | 39 |
| n-Heptyl | 7 | 27 |
| n-Octyl | 8 | 19 |
The phenolic 4-hydroxy group is a critical feature for the activity of both thyroid hormones and their antagonists. This hydroxyl group is known to be crucial for binding to thyroid hormone receptors, often participating in key hydrogen bond interactions within the receptor's ligand-binding pocket. While specific studies modifying the 4-hydroxy group of this compound for deiodinase inhibition are not extensively detailed in the available literature, its importance can be inferred from general principles of thyroid hormone SAR.
Modification of this group, for instance by O-methylation to form a methoxy (B1213986) group, would be expected to significantly reduce or abolish inhibitory activity. Such a change would eliminate the ability of the group to act as a hydrogen bond donor, a critical interaction for anchoring the ligand to the active site of the target protein. This is consistent with observations in other related iodothyronine-binding proteins where the 4'-hydroxyl group engages in crucial interactions. bioscientifica.com
The carboxylic acid function of the benzoate (B1203000) moiety is another key site for SAR investigation. Its acidic nature suggests a potential role in forming ionic interactions or strong hydrogen bonds with basic residues (e.g., arginine or lysine) in the enzyme's active site. While direct experimental modifications of the benzoate group in this compound for deiodinase inhibition are not well-documented, the principles of medicinal chemistry suggest that bioisosteric replacement would be a logical strategy for lead optimization. drughunter.com
Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another group in a drug molecule. nih.gov Replacing the carboxylic acid could modulate the compound's acidity (pKa), lipophilicity, metabolic stability, and oral bioavailability. drughunter.comnih.gov Common acidic bioisosteres for a carboxylic acid include:
1H-Tetrazole: This group has a pKa similar to a carboxylic acid and is frequently used in drug design to improve metabolic stability and lipophilicity. drughunter.comcambridgemedchemconsulting.comresearchgate.net
Sulfonamide / Acylsulfonamide: These groups can also act as acidic mimics, offering different hydrogen bonding patterns and physicochemical properties. drughunter.com
Hydroxamic Acids or Hydroxyisoxazoles: These heterocycles can also serve as acidic replacements. nih.gov
Correlation of Molecular Structure with Thyroxine Antagonism
The molecular structure of this compound is directly correlated with its ability to act as a thyroxine antagonist. This antagonism is primarily achieved through the inhibition of iodothyronine deiodinases, particularly the type 1 and type 2 enzymes (Dio1 and Dio2), which are responsible for the activating conversion of the prohormone T4 to the biologically potent T3. nih.govnih.gov
The key structural features that enable this antagonism are:
The Di-iodinated Phenolic Ring: The 3,5-diiodo-4-hydroxyphenyl structure acts as a mimic of the inner (tyrosyl) ring of T4. This allows it to be recognized by and bind to the active site of the deiodinase enzymes.
By competitively occupying the active site of deiodinases, these compounds prevent the natural substrate, T4, from being converted to T3. The resulting decrease in the local and systemic concentrations of active T3 leads to a reduction in thyroid hormone signaling, manifesting as an antagonism of thyroxine's physiological effects, such as its stimulation of metabolic rate and oxygen consumption. nih.gov
Computational Approaches to SAR Studies
Computational chemistry offers powerful tools to investigate SAR at a molecular level, providing insights that can guide the design of more potent and selective inhibitors.
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govrsdjournal.org While specific docking studies of this compound with deiodinases are not found in the reviewed literature, the publication of the crystal structures of mammalian deiodinases (e.g., mouse Dio3 and Dio2) provides the necessary foundation for such investigations. nih.govpnas.org
These crystal structures reveal that deiodinases adopt a thioredoxin-like fold and possess a deep active site pocket where the essential selenocysteine (B57510) (Sec) residue is located. bioscientifica.comnih.govpnas.org This Sec residue is the catalytic center responsible for the deiodination reaction. mdpi.com A successful docking study would need to place the iodinated ring of the inhibitor in close proximity to this Sec residue to rationalize its inhibitory mechanism.
However, a significant challenge in modeling this interaction has been identified. Structural studies of the mouse deiodinase 3 catalytic domain (Dio3cat) revealed that in its crystalline state, an autoinhibitory loop containing a phenylalanine residue (Phe258) blocks access to the active site. pnas.org This conformation prevented the successful co-crystallization of the enzyme with substrates or the known inhibitor iopanoic acid, a compound structurally related to the diiodobenzoate class. pnas.org This suggests that the receptor is flexible and must undergo a conformational change to allow ligand binding. Therefore, simple rigid docking approaches would be insufficient. Advanced computational methods, such as induced-fit docking or molecular dynamics simulations that allow for protein flexibility, would be required to accurately model the binding of this compound and explore the detailed molecular interactions responsible for its inhibitory activity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov These methods can determine the optimized molecular geometry and provide insights into the distribution of electrons, which is fundamental to understanding a molecule's stability and chemical behavior. nih.govnih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govresearchgate.net
For a molecule like this compound, theoretical calculations would typically involve optimizing its three-dimensional structure to find the lowest energy conformation. nih.gov From this optimized geometry, properties such as the molecular electrostatic potential (MEP) can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net However, specific studies detailing the HOMO-LUMO energies, MEP maps, or other quantum chemical descriptors for this compound are not readily found in the reviewed literature.
Table 1: Key Quantum Chemical Parameters (Hypothetical Data) No specific experimental or calculated data for this compound was found. The table below is a template representing typical data obtained from such analyses.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available |
| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | Data not available |
| Dipole Moment (µ) | A measure of the net molecular polarity. | Data not available |
| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule. | Data not available |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Data not available |
In Silico Prediction of Biological Activity
In silico methods are computational techniques used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound. nih.govfrontiersin.org These predictions help to assess a molecule's potential as a drug candidate by evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. frontiersin.orgnih.gov
The process often begins with calculating physicochemical properties that influence a drug's behavior, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. nih.gov
Further computational models can predict a compound's interaction with biological targets, such as enzymes or receptors, through molecular docking simulations. nih.govnih.gov These simulations place the molecule into the binding site of a protein to predict its binding affinity and interaction patterns, offering clues about its potential biological activity. Additionally, QSAR (Quantitative Structure-Activity Relationship) models use the chemical structure to predict biological activities or toxicities based on data from similar compounds. nih.gov
While these in silico tools are widely applied to novel compounds, specific ADMET predictions, molecular docking results, or bioactivity scores for this compound have not been specifically reported in the surveyed scientific literature. Therefore, a computational assessment of its drug-likeness and potential biological targets remains to be published.
Table 2: Predicted ADMET Properties and Drug-Likeness Parameters (Hypothetical Data) No specific in silico prediction data for this compound was found. The table below serves as an example of the types of data generated in such studies.
| Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | Data not available | Prediction of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Data not available | In vitro model for predicting intestinal drug absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Data not available | Predicts whether the compound can cross the BBB. |
| Plasma Protein Binding | Data not available | The degree to which a compound binds to proteins in the blood. | |
| Metabolism | CYP450 2D6 Inhibitor | Data not available | Predicts interaction with a key drug-metabolizing enzyme. |
| Excretion | Total Clearance | Data not available | Predicts the rate of removal of the compound from the body. |
| Toxicity | hERG Inhibition | Data not available | Predicts potential for cardiac toxicity. |
| Ames Mutagenicity | Data not available | Predicts the mutagenic potential of the compound. | |
| Drug-Likeness | Lipinski's Rule of Five | Data not available | A rule of thumb to evaluate drug-likeness. |
| Bioavailability Score | Data not available | A score predicting the fraction of an administered dose that reaches systemic circulation. |
Metabolic Fate and Biotransformation Studies in Non Human Biological Systems
Absorption and Distribution in Animal Models
Research in animal models, particularly rats, indicates that the butyl ester of 4-hydroxy-3,5-diiodobenzoate (B429528) is rapidly absorbed from the upper gastrointestinal tract after oral administration. oup.com Following absorption, it enters the bloodstream and is quickly taken up by the liver. oup.com Studies using radioactively labeled Butyl this compound (BHDB) showed that radioactivity in the blood of rats with biliary fistulas reached its peak two hours after administration, accounting for 13.7% of the dose. oup.com
The distribution of the compound and its metabolites does not appear to be sequestered in any specific organ. oup.com The disappearance from the blood is rapid, and the concentration in the liver and kidneys is low, suggesting a more rapid turnover compared to thyroxine (T4). oup.com In rats, the low concentration in the kidney suggests an even faster turnover in this organ compared to the liver. oup.com
Table 1: Distribution of Radioactivity 6 Hours After Administration of Labeled Butyl this compound (BHDB) to Rats with Biliary Fistulas
| Tissue/Fluid | Percentage of Administered Dose |
|---|---|
| Bile | 42.5% |
| Urine | 41.4% |
| Blood | 1.1% |
| Liver | 1.0% |
| Kidneys | 0.2% |
| Gastrointestinal Tract & Contents | 2.8% |
Data derived from a study on rats, representing mean values. oup.com
Excretion Pathways: Biliary and Urinary Elimination
The primary routes of elimination for this compound and its metabolites in rats are through both biliary and urinary excretion. oup.com Following administration to rats with biliary fistulas, the compound's metabolites are excreted in nearly equal amounts in the bile and urine. oup.com Within six hours of administration, a significant portion, 83.9%, of the administered radioactive dose was recovered in the bile and urine combined. oup.com The rapid excretion contributes to the compound's fast turnover in the body. oup.com In contrast, the excretion pattern for thyroxine (T4) is different, with the major urinary metabolite being iodide, which is not the case for BHDB. oup.com
Identification of Metabolites
Metabolic studies in rats have revealed that this compound follows distinct metabolic pathways that differ significantly from those of thyroid hormones. oup.com
In rat models, direct conjugation of this compound via glucuronidation or sulfation has not been identified as a metabolic pathway. oup.com Similarly, deiodination, a key step in thyroid hormone metabolism, is considered a minor pathway for this compound. oup.com
However, this compound is known to modulate the conjugation and metabolism of other substances, particularly thyroid hormones. It acts as an inhibitor of type I iodothyronine deiodinase. bioscientifica.combioscientifica.com This inhibition affects the subsequent metabolic steps for thyroid hormones. For instance, by blocking deiodination, the compound can lead to an increase in the sulfated conjugates of thyroid hormones, such as triiodothyronine sulfate (B86663) (T3S), which are then observed in higher quantities in bile and plasma. eur.nl Therefore, while the compound itself does not appear to undergo significant glucuronidation or sulfation, it plays a role in regulating these pathways for endogenous compounds like thyroid hormones. eur.nleur.nl
Studies have consistently identified the presence of an acid-hydrolyzable conjugate of this compound in both the bile and urine of rats. oup.comoup.com Despite its detection, the specific chemical structure of this major metabolite has not been elucidated. oup.com This suggests that the primary metabolic transformation in the rat involves conjugation to a currently unknown molecule, which is then readily excreted. oup.com
Comparative Metabolic Profiles with Thyroid Hormones
The metabolic fate of this compound (administered as its butyl ester, BHDB) is markedly different from that of thyroxine (T4), despite structural similarities. oup.com
Absorption and Clearance : The disappearance of radioactivity from the blood is more rapid after the administration of BHDB compared to T4. oup.comoup.com
Excretion : Biliary excretion of radioactive compounds is significantly greater for BHDB than for T4. oup.com In rats with biliary fistulas, 7.3% of the administered T4 dose was excreted in bile over five hours, compared to a much higher percentage for BHDB. oup.com
Hepatic Accumulation : The accumulation of radioactivity in the liver is less after BHDB administration than after T4 administration. oup.com
Metabolic Pathways : The primary metabolic pathways diverge. Deiodination is a major pathway for T4 metabolism in the liver, while it is not a significant pathway for BHDB. oup.com Furthermore, glucuronide conjugation is a major metabolic route for T4, with its glucuronides being the main metabolites in bile; this is not the case for BHDB. oup.comoup.com The urinary metabolites are also different; the main radioactive compound in rat urine after T4 administration is iodide, whereas the urine of rats given BHDB contains its unidentified acid-hydrolyzable conjugate. oup.com
These differences suggest that despite structural analogies and some antagonistic effects on T4 action, this compound does not compete with T4 for the same metabolic enzymes. oup.com
Table 2: Comparison of Metabolic Fate: Butyl this compound (BHDB) vs. Thyroxine (T4) in Rats
| Feature | Butyl this compound (BHDB) | Thyroxine (T4) |
|---|---|---|
| Rate of Blood Clearance | Rapid oup.com | Slower oup.com |
| Primary Excretion Route | Bile and Urine (nearly equal) oup.com | Feces (via bile) and Urine oup.com |
| Major Biliary Metabolites | Unidentified acid-hydrolyzable conjugate oup.com | Glucuronide conjugates oup.com |
| Major Urinary Metabolites | Unidentified acid-hydrolyzable conjugate oup.com | Iodide oup.com |
| Deiodination Pathway | Not a major pathway oup.com | Major pathway oup.com |
| Glucuronidation Pathway | Not a major pathway oup.com | Major pathway oup.com |
This table summarizes comparative findings from rat studies.
Applications and Future Research Directions in Chemical Biology
Utility as a Chemical Probe for Enzyme Studies
The primary application of 4-hydroxy-3,5-diiodobenzoate (B429528) and its esters, such as n-butyl this compound (BHDB), is as a chemical probe to investigate the function of iodothyronine deiodinases. bioscientifica.com These selenoenzymes are crucial for the activation and inactivation of thyroid hormones. frontiersin.orgnih.gov
Inhibition of Deiodinase Activity: BHDB acts as an inhibitor of type I iodothyronine deiodinase (D1), an enzyme that plays a role in converting the prohormone thyroxine (T4) to the active hormone 3,5,3'-triiodothyronine (T3). bioscientifica.comeur.nl By blocking this conversion, researchers can study the physiological and cellular consequences of reduced T3 production. For instance, studies in rats have shown that BHDB inhibits the deiodination of T4. nih.gov This inhibitory action is not limited to T4; BHDB also impedes the deiodination of other thyroid hormone analogues from the 3′ or 5′ position. oup.com This property makes it a valuable tool for elucidating the specific roles of different deiodinase enzymes in various tissues and metabolic states. bioscientifica.com
The inhibitory effect of BHDB on deiodination has been utilized to study the alternative metabolic pathways of thyroid hormones. When deiodination is blocked, the body increases the disposal of thyroid hormones through other routes, such as conjugation with glucuronic acid or sulfate (B86663). eur.nloup.com This has allowed for a deeper understanding of the interplay between different metabolic pathways in maintaining thyroid hormone homeostasis.
Development of Novel Thyroxine Analogue Candidates
The structural resemblance of this compound to the inner ring of thyroxine has made it a foundational scaffold for developing novel thyroxine analogues. ohsu.edu These analogues are primarily designed as antagonists to block the action of thyroid hormones, which could have therapeutic potential in conditions like thyrotoxicosis. nih.govscispace.com
Early research focused on synthesizing a series of this compound esters and evaluating their thyroxine-inhibitory actions. nih.gov The n-butyl ester, BHDB, was found to be a potent antagonist. ohsu.edu Structure-activity relationship studies revealed that modifications to the ester group could significantly impact the compound's potency. For example, short-chain bis-hydroxy esters retained significant inhibitory activity, whereas longer-chain esters or glycerol (B35011) esters were inactive. ohsu.edu Similarly, alkylating the 4-hydroxy group resulted in a significant loss of potency. ohsu.edu
These investigations provide a clear understanding of the structural requirements for antagonism at the thyroxine receptor or related enzymes, guiding the rational design of new and more selective thyroxine analogue candidates.
Exploration in Chemical Biology Research and Related Fields
The utility of this compound extends beyond just deiodinase inhibition. Its ability to perturb thyroid hormone metabolism has made it a useful molecule in broader chemical biology and endocrinology research.
Studies on the metabolism of BHDB itself have revealed interesting species-specific differences. In humans, the principal metabolic products found in urine are 4-hydroxy-3,5-diiodobenzoic acid and its methyl ether. scispace.com The formation of the methoxy (B1213986) acid, a process of biological methylation, was notably more pronounced in patients with thyrotoxicosis. scispace.comannualreviews.org In contrast, in rabbits and rats, only the hydroxy acid was isolated from the urine, indicating different metabolic handling of the compound. scispace.com These findings open up avenues for investigating the enzymes and mechanisms involved in the methylation of phenolic compounds.
Furthermore, the compound's effect on the binding of thyroxine to plasma proteins has been noted. oup.com This suggests that besides direct enzyme inhibition, this compound and its analogues could influence thyroid hormone action by altering their transport and availability to tissues. oup.comnih.gov This multifaceted activity makes it a versatile tool for dissecting the complex regulation of thyroid hormone signaling.
Future Methodological Advancements in Characterization and Analysis
Future research will likely focus on developing more sophisticated methods for the characterization and analysis of this compound and its metabolites. While classical techniques like chromatography and mass spectrometry have been employed, advancements in these areas could provide deeper insights. scispace.comlookchem.com
Advanced Analytical Techniques: High-resolution mass spectrometry coupled with advanced separation techniques could enable the identification and quantification of previously unknown metabolites of this compound. This could help in building a more complete picture of its metabolic fate and identifying the enzymes involved.
Table 1: Potential Advanced Analytical Methods
| Method | Application | Potential Insights |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive detection and quantification of the parent compound and its metabolites in biological samples. | Elucidation of metabolic pathways and species-specific differences in metabolism. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the identification of unknown metabolites. | Uncovering novel biotransformation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolites. | Definitive identification of metabolite structures. |
| In Vitro Enzyme Assays with Recombinant Enzymes | Screening for inhibitory activity against a panel of enzymes. | Identification of specific enzyme targets and off-targets. |
The development of fluorescently labeled or radiolabeled derivatives of this compound could also facilitate its use in high-throughput screening assays and imaging studies to visualize its distribution and target engagement within cells and tissues.
Unexplored Biological Targets and Pathways
While the primary biological targets of this compound are the iodothyronine deiodinases, its structural features suggest that it may interact with other biological molecules. Future research should aim to identify these unexplored targets and pathways.
Potential Unexplored Targets: Given its phenolic and carboxylic acid functionalities, this compound could potentially interact with other enzymes that recognize such motifs. These could include other classes of modifying enzymes or even nuclear receptors. For example, some halogenated benzoates have been noted for antimicrobial or anti-inflammatory properties, suggesting interactions with targets in these pathways. smolecule.com
Systematic screening of this compound and a library of its derivatives against a wide range of biological targets, such as other enzymes, receptors, and ion channels, could uncover novel activities. This approach, often referred to as chemical proteomics or chemogenomics, could reveal unexpected therapeutic potentials or off-target effects. The use of environment-sensitive fluorophores as biological probes could also aid in screening for small molecule inhibitors and understanding their binding to target proteins. researchgate.net
The exploration of these currently uncharted biological interactions will be crucial for fully understanding the pharmacological profile of this compound and for unlocking its full potential as a chemical probe and a scaffold for drug discovery.
Q & A
Basic: What are the common synthetic routes for preparing 4-Hydroxy-3,5-diiodobenzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
this compound is typically synthesized via iodination of hydroxybenzoic acid derivatives. A reported protocol involves reacting precursors (e.g., methyl 4-hydroxybenzoate) with iodine under acidic conditions. For example, one method achieved an 86.7% yield by refluxing the precursor in ethanol, followed by recrystallization using petroleum ether/ethyl acetate . Optimization strategies include:
- Solvent selection: Polar solvents like ethanol enhance reaction homogeneity.
- Catalyst use: Acid catalysts (e.g., glacial acetic acid) improve electrophilic substitution efficiency.
- Purification: Recrystallization from a 1:1 petroleum ether/ethyl acetate mixture enhances purity .
Basic: How is this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks. The absence of aromatic protons (due to iodination) is a key diagnostic feature.
- Infrared Spectroscopy (IR): Peaks at ~2500 cm (O-H stretch) and ~1680 cm (C=O stretch) confirm functional groups.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection validates purity (>98%) .
Basic: What are the primary research applications of this compound in pharmaceutical or biochemical studies?
Methodological Answer:
- Enzyme inhibition studies: Structural analogs (e.g., sodium 2-hydroxy-3,5-diiodobenzoate) show potential as enzyme inhibitors due to halogen-substituted aromatic cores mimicking natural substrates .
- Radioprotection research: Derivatives like 4-hydroxy-3,5-dimethoxybenzaldehyde exhibit radioprotective effects, suggesting utility in radiation biology .
- Precursor for derivatives: Esters (e.g., methyl this compound) serve as intermediates in synthesizing bioactive molecules .
Advanced: How can researchers address discrepancies in reported yields of this compound across different synthetic protocols?
Methodological Answer:
Discrepancies often arise from variations in:
- Reaction time: Extended reflux durations (e.g., 4–6 hours) may improve iodination completeness .
- Iodine stoichiometry: Excess iodine (1.5–2 eq) ensures complete substitution but requires careful quenching to avoid byproducts.
- Purification techniques: Column chromatography or repeated recrystallization can resolve impurities affecting yield .
Validate results using quantitative NMR or HPLC to confirm yield accuracy .
Advanced: What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Esterification: React with alkyl halides (e.g., methyl iodide) under basic conditions to produce ester derivatives (e.g., methyl this compound) .
- Substitution reactions: Replace iodine with other halogens (e.g., bromine) via radical-mediated pathways to explore electronic effects.
- Cross-coupling: Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups for SAR analysis .
Advanced: How do isotopic labeling (e.g., deuterated analogs) of this compound aid in metabolic or pharmacokinetic studies?
Methodological Answer:
Deuterated analogs (e.g., methoxy-d derivatives) enable tracking via mass spectrometry:
- Metabolic profiling: LC-MS/MS identifies metabolites by distinguishing labeled vs. unlabeled fragments.
- Pharmacokinetic modeling: Deuterium incorporation slows metabolic degradation (kinetic isotope effect), prolonging half-life measurements .
Synthesis involves substituting methoxy groups with CDI in a protected precursor, followed by deprotection .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking: Simulate interactions with enzyme active sites (e.g., thyroid peroxidase) to rationalize inhibitory activity .
- Solvent effect modeling: COSMO-RS simulations optimize solvent selection for reactions .
Basic: What regulatory and safety considerations apply to handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
